N-(2-methoxyquinolin-8-yl)acetamide

Description

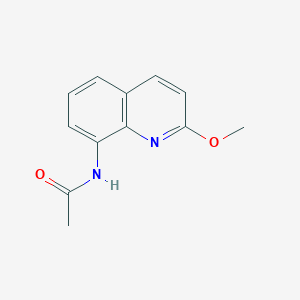

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyquinolin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)13-10-5-3-4-9-6-7-11(16-2)14-12(9)10/h3-7H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSJRKKKYUHQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1N=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of N 2 Methoxyquinolin 8 Yl Acetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of N-(2-methoxyquinolin-8-yl)acetamide. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be achieved. rsc.orgresearchgate.netijpsdronline.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms within the molecule. For the related compound, N-(2-methoxyphenyl)acetamide, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) on a 399.65 MHz instrument shows distinct signals. chemicalbook.com Key resonances include a singlet for the acetyl methyl protons (CH₃) appearing at approximately 2.18 ppm. The methoxy (B1213986) group (OCH₃) protons also present as a singlet around 3.85 ppm. The aromatic protons on the phenyl ring exhibit complex splitting patterns between 6.85 and 8.35 ppm. chemicalbook.com Specifically, a broad singlet is observed at 8.35 ppm, which is attributed to the amide proton (NH). chemicalbook.com

¹H NMR Data for N-(2-methoxyphenyl)acetamide

| Assignment | Shift (ppm) |

|---|---|

| NH | 8.346 |

| Aromatic H | 7.80 |

| Aromatic H | 7.018 |

| Aromatic H | 6.940 |

| Aromatic H | 6.856 |

| OCH₃ | 3.853 |

| CH₃ | 2.179 |

Data obtained from a 399.65 MHz spectrum in CDCl₃. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. For the parent compound acetamide (B32628), the ¹³C NMR spectrum shows a resonance for the methyl carbon and another for the carbonyl carbon. chemicalbook.com In more complex derivatives like N-(2-methoxyphenyl)acetamide, the spectrum reveals a greater number of signals corresponding to the aromatic and substituent carbons. chemicalbook.com The predicted ¹³C NMR spectrum of a related acetamide derivative indicates the complexity and the range of chemical shifts expected for such compounds. np-mrd.org

¹³C NMR Data for a related acetamide derivative

| Atom No. | Shift (ppm) |

|---|---|

| 1 | 172.8 |

| 2 | 147.9 |

| 3 | 140.3 |

| 4 | 130.1 |

| 5 | 122.5 |

| 6 | 121.7 |

| 7 | 112.9 |

| 8 | 55.9 |

| 9 | 24.7 |

Predicted data for a related acetamide derivative. np-mrd.org

Two-Dimensional NMR Spectroscopy for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ijpsdronline.comnih.gov COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the quinoline (B57606) and phenyl rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows longer-range couplings (typically over two to three bonds), which is essential for connecting the acetamido group to the quinoline ring and identifying the positions of the substituents. ijpsdronline.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. rsc.org For instance, the HRMS (ESI+) data for a related bromo-substituted acetamide derivative, 2-Bromo-N-(5-(trifluoromethyl)quinolin-8-yl)acetamide, showed a calculated m/z of 332.98449 for [M+H]⁺, with the found value being 332.98445, demonstrating the high accuracy of this technique. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts and starting materials. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A reverse-phase (RP) HPLC method, for example, can be developed using a C18 or a specialized column like Newcrom R1. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com For applications compatible with mass spectrometry (LC-MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. chemicalbook.com The absorption of UV or visible light by this compound promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum, which is a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax). These absorptions are associated with the π-electron systems of the quinoline and phenyl rings. The position and intensity of these bands can be influenced by the substituents on the aromatic rings and the solvent used for the analysis. mu-varna.bgnih.gov

Structure Activity Relationship Sar Studies of N 2 Methoxyquinolin 8 Yl Acetamide Analogues

Influence of Substituent Position and Electronic Effects on Bioactivity

The substitution pattern on the aromatic rings of N-(2-methoxyquinolin-8-yl)acetamide analogues plays a pivotal role in determining their biological activity. The position and electronic nature of these substituents can significantly modulate the compound's interaction with its biological target.

Research into related quinoline (B57606) and tetrahydroisoquinoline structures demonstrates that modifications to the aromatic rings are fundamental to potency and selectivity. nih.gov For instance, in a series of tetrahydroisoquinoline analogues, which share structural similarities with quinolines, substitutions on the various aromatic rings (designated as A, B, and C rings) were explored to understand their impact on N-methyl-D-aspartate (NMDA) receptor modulation. nih.gov It was discovered that specific halogen substitutions could fine-tune the activity profile. The introduction of a bromine atom at the meta-position of an accessory ring resulted in activity at both GluN2B and GluN2C subunits. nih.gov In contrast, placing a fluorine atom at the same position conferred selective, albeit modest, activity for the GluN2B subunit. nih.gov

In other inhibitor classes, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, a systematic evaluation of substituents on a phenyl ring revealed a preference for substitutions at the 2- and 4-positions. mdpi.com Analogs with 2-chloro, 4-chloro, and 4-trifluoromethyl groups showed improved potency, highlighting the favorable impact of electron-withdrawing groups at these specific locations. mdpi.com Conversely, methyl and methoxy (B1213986) substituents did not enhance potency, suggesting that electron-donating groups are less favorable in that particular scaffold. mdpi.com The crystal structure analysis of a related compound, 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide, confirms the structural impact of halogen substitutions on the quinoline core itself. nih.gov

These findings underscore a common principle in medicinal chemistry: the electronic properties (electron-donating vs. electron-withdrawing) and the specific location of a substituent are critical determinants of a molecule's pharmacological profile.

Table 1: Effect of Substituent Position and Type on Bioactivity in Related Analogues

| Scaffold | Substituent | Position | Effect on Bioactivity | Source |

|---|---|---|---|---|

| Tetrahydroisoquinoline | Bromine | meta | Active at GluN2B and GluN2C subunits | nih.gov |

| Tetrahydroisoquinoline | Fluorine | meta | Selective activity at GluN2B subunit | nih.gov |

| 2-aryloxy-acetamide | 2-Chloro | Ortho | Improved potency | mdpi.com |

| 2-aryloxy-acetamide | 4-Chloro | Para | Improved potency | mdpi.com |

| 2-aryloxy-acetamide | 4-Trifluoromethyl | Para | Improved potency | mdpi.com |

Role of Linker Length, Basicity, and Substitution on Pharmacological Profiles

The nitrogen atom within the acetamide (B32628) moiety is of particular importance. In various classes of enzyme inhibitors, the acetamide nitrogen can act as a crucial hydrogen bond donor, forming strong interactions with amino acid residues like asparagine or serine in the active site of a protein. archivepp.com The planarity of the acetamide group, along with its hydrogen bonding capability, helps to properly orient the connected chemical moieties within a binding pocket. archivepp.com

In the crystal structure of a related dibromo-substituted quinoline acetamide, an intramolecular hydrogen bond was observed between the amide proton (N-H) and the quinoline nitrogen. nih.gov This interaction creates a stable eight-membered ring, which significantly constrains the conformation of the molecule and reduces the flexibility of the linker. nih.gov Such conformational rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding to a receptor.

While specific studies on varying the linker length (e.g., by adding methylene (B1212753) groups to create propionamide (B166681) or butyramide (B146194) analogues) or altering the basicity of the linker in the this compound series are not extensively detailed in the provided literature, the inherent properties of the acetamide group itself—its planarity, hydrogen-bonding capacity, and ability to induce conformational rigidity—are established as critical components of the pharmacological profile. nih.govarchivepp.com

Impact of Acetamide Moiety Modifications and Ring Substitutions

Modifications to both the acetamide group and the ring systems are primary strategies for optimizing the activity of this compound analogues. The acetamide functionality is often essential for activity, serving as a key interaction point with biological targets. archivepp.com

Ring substitutions have been shown to have a profound impact. Studies on related tetrahydroisoquinoline modulators of NMDA receptors found that moving from a dimethoxy substitution pattern to a single isopropoxy moiety on one of the aromatic rings led to the identification of analogues with enhanced activity at the GluN2B subunit. nih.gov This highlights that even subtle changes in alkyl or alkoxy substituents can shift selectivity and potency. Similarly, in a series of SLACK channel inhibitors, the eastern aromatic ring of the scaffold was found to be reasonably tolerant to various functional groups, including different halogen substitutions (2-fluoro, 3-fluoro, 4-fluoro), which were well-tolerated with only slight impacts on potency. mdpi.com

In a library of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, which are structurally close to the core of interest, various substitutions at the 8-position (the same position as the acetamide group in the parent compound) were synthesized to evaluate their antiproliferative activity against a panel of cancer cell lines. nih.gov This demonstrates that the 8-position of the quinoline ring is a viable point for modification to generate diverse biological activities. nih.gov The structure of 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide provides a concrete example of heavy halogen substitution on the quinoline ring itself, which influences the molecule's electronic and lipophilic character. nih.gov

Table 2: Examples of Bioactivity Changes with Acetamide and Ring Modifications

| Analogue Class | Modification | Result | Source |

|---|---|---|---|

| Tetrahydroisoquinoline | Replacement of two methoxy groups with one isopropoxy group | Enhanced activity at GluN2B-containing NMDA receptors | nih.gov |

| 2-aryloxy-acetamide | Removal of a 2-fluoro group from the phenyl ring | Slight reduction in SLACK channel inhibition potency | mdpi.com |

| 2-aryloxy-acetamide | Introduction of 3-fluoro or 4-fluoro groups | Tolerated with only slight reductions in potency | mdpi.com |

| 2-methyl-5,6,7,8-tetrahydroquinoline | Introduction of various substituents at the 8-amino position | Generation of compounds with significant antiproliferative activity | nih.gov |

Stereochemical Considerations in Biological Activity

When a chiral center is present in a molecule, the different enantiomers can exhibit markedly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

This principle has been clearly demonstrated in analogues related to this compound. In the study of tetrahydroisoquinoline-based NMDA receptor modulators, the evaluation of enantiomeric pairs revealed a distinct stereochemical preference. nih.gov The S-(-) enantiomer was found to be active at the GluN2B, GluN2C, and/or GluN2D subunits, whereas the corresponding R-(+) enantiomer was only active at the GluN2C/D subunits. nih.gov This difference in activity and selectivity between enantiomers provides a powerful tool for developing more specific pharmacological agents.

Similarly, a study on chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives investigated the antiproliferative effects of pure enantiomers. nih.gov For one of the most active compounds in the series, (R)-5a, there was a significant difference in potency compared to its mirror image, (S)-5a. The (R)-enantiomer was the most effective, while the (S)-enantiomer was the least active against A2780 ovarian carcinoma cells, with IC₅₀ values of 5.4 µM and 17.2 µM, respectively. nih.gov This result strongly highlights that for this class of compounds, stereochemistry is a critical factor influencing the biological effect. nih.gov

Table 3: Comparison of Activity for Enantiomeric Pairs in Related Analogues

| Compound Class | Enantiomer | Target/Assay | Activity | Source |

|---|---|---|---|---|

| Tetrahydroisoquinoline | S-(-) | NMDA Receptors | Active at GluN2B, GluN2C, and/or GluN2D subunits | nih.gov |

| Tetrahydroisoquinoline | R-(+) | NMDA Receptors | Active only at GluN2C/D subunits | nih.gov |

| Substituted Tetrahydroquinoline (Compound 5a) | (R)-5a | Antiproliferative (A2780 cells) | More potent (IC₅₀ = 5.4 µM) | nih.gov |

Computational Chemistry and Molecular Modeling for N 2 Methoxyquinolin 8 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug design for forecasting the binding mode and affinity of a ligand, such as a quinoline (B57606) derivative, to a protein's active site. nih.govmdpi.com

In the context of quinoline derivatives, molecular docking studies have been pivotal in identifying potential inhibitors for a range of biological targets. For instance, docking studies on quinoline-3-carboxamide (B1254982) derivatives have shed light on their selectivity towards ATM kinase, a key enzyme in the DNA damage response pathway. mdpi.com These simulations have revealed that specific substitutions on the quinoline ring can significantly influence the binding affinity, with a more negative docking score indicating a more favorable interaction. mdpi.com

Similarly, molecular docking has been employed to screen quinoline derivatives as potential inhibitors of HIV reverse transcriptase and SARS-CoV-2 proteases. nih.govnih.gov In these studies, researchers have been able to identify key amino acid residues within the active site that form hydrogen bonds and other non-covalent interactions with the quinoline scaffold, providing a rational basis for their inhibitory activity. nih.govnih.gov For example, a study on quinoline derivatives targeting the SARS-CoV-2 main protease (Mpro) showed that compounds formed crucial hydrogen bonds with residues like His41 and Glu166. nih.gov

While specific docking studies on N-(2-methoxyquinolin-8-yl)acetamide are not extensively reported, the wealth of data on analogous quinoline structures allows for informed predictions about its potential binding interactions. The methoxy (B1213986) group at the 2-position and the acetamide (B32628) group at the 8-position are expected to play significant roles in forming specific interactions within a target's binding pocket.

Table 1: Representative Molecular Docking Scores of Quinoline Derivatives against Various Targets

| Quinoline Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Quinoline-3-carboxamides (B1200007) | ATM Kinase | Ranged from -7.5 to -9.2 | Not specified | mdpi.com |

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | Up to -10.67 | Not specified | nih.gov |

| Quinoline Derivatives | SARS-CoV-2 Mpro | Not specified | His41, His164, Glu166 | nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | Cannabinoid Receptor 1a (CB1a) | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14 | nih.gov |

This table is illustrative and compiles data from various studies on different quinoline derivatives. The docking scores and interacting residues are specific to the studied compounds and their respective targets.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between a ligand and its target protein over time. mdpi.com This computational method simulates the movement of atoms and molecules, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. nih.gov

For quinoline derivatives, MD simulations have been used to validate the binding poses obtained from molecular docking and to assess the stability of the interactions. mdpi.comnih.gov A study on quinoline-3-carboxamides targeting ATM kinase utilized 100-nanosecond MD simulations to confirm the stability of the ligand-protein complexes. mdpi.com These simulations can reveal subtle changes in the protein structure upon ligand binding and highlight the key interactions that persist throughout the simulation, providing a more robust understanding of the binding mechanism. nih.gov

In another example, MD simulations of quinoline derivatives designed as protease inhibitors for SARS-CoV-2 demonstrated the stability of the ligand-Mpro complexes. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex during the simulation can provide quantitative measures of stability and flexibility. nih.gov

For this compound, MD simulations could be employed to understand how the molecule behaves within a specific binding site. The simulations would reveal the flexibility of the acetamide side chain and the role of the methoxy group in anchoring the molecule within the pocket, providing valuable information for the design of more rigid and potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. trdizin.gov.trmdpi.com

Numerous QSAR studies have been conducted on quinoline derivatives to understand the structural requirements for various biological activities, including antimalarial, anticancer, and antituberculosis effects. nih.govmdpi.comnih.gov These studies often employ a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models. trdizin.gov.tr

For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to develop statistically significant models. nih.gov The contour maps generated from these models highlighted the regions around the quinoline scaffold where bulky or electron-withdrawing groups would enhance or diminish the antimalarial activity. nih.gov Another QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in the antituberculosis activity. nih.gov

A QSAR model for this compound and its analogs could be developed by synthesizing a series of compounds with variations at different positions of the quinoline ring and the acetamide side chain. By correlating the biological activity of these compounds with their calculated molecular descriptors, a predictive QSAR model could be established to guide the design of novel derivatives with enhanced potency.

Table 2: Key Descriptors in QSAR Models for Quinoline Derivatives

| Biological Activity | Key Descriptor Types | QSAR Model Statistics (Example) | Reference |

| Antimalarial | Steric, Electrostatic (CoMFA/CoMSIA) | q² = 0.741, r²_ncv = 0.962 | nih.gov |

| Antituberculosis | van der Waals volume, Electron density, Electronegativity | R² = 0.83 | nih.gov |

| Anti-gastric cancer | Steric, Electrostatic (CoMFA) | Qcv² = 0.625, RTrain² = 0.931 | mdpi.com |

This table presents examples of descriptors and statistical parameters from different QSAR studies on quinoline derivatives. The specific descriptors and their importance vary depending on the biological activity and the dataset of compounds.

Virtual Screening and In Silico Drug Design for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the drug discovery process. nih.gov

Libraries of quinoline derivatives have been subjected to virtual screening campaigns to identify potential hits for various targets. nih.govnih.gov For example, a virtual screening of a library of over one hundred quinoline drugs was conducted to identify potential inhibitors of SARS-CoV-2 viral entry and replication. nih.govnih.gov This study identified afatinib, a known kinase inhibitor with a quinoline core, as a promising candidate. nih.gov

Starting with a lead compound like this compound, virtual screening can be used to explore vast chemical space for novel analogues with improved properties. By using the structure of the lead compound as a query, similarity-based virtual screening can identify commercially available or synthetically accessible compounds with similar structural features. Alternatively, structure-based virtual screening can be employed to dock a library of compounds into the binding site of a target protein to identify those with the best predicted binding affinity and a favorable binding mode.

The insights gained from molecular docking, MD simulations, and QSAR studies can be integrated into the virtual screening and in silico design process. For example, the pharmacophore model derived from active quinoline derivatives can be used to filter large compound databases. The structural modifications suggested by QSAR models can be incorporated into the design of a focused library of analogues for further computational and experimental evaluation. This iterative cycle of design, prediction, and testing is a hallmark of modern, computationally driven drug discovery.

Future Directions and Research Perspectives for N 2 Methoxyquinolin 8 Yl Acetamide Research

Exploration of Novel Biological Targets and Therapeutic Applications

The acetamide (B32628) and quinoline (B57606) moieties are integral to many compounds with significant pharmacological activities, suggesting that N-(2-methoxyquinolin-8-yl)acetamide could be a candidate for a range of therapeutic uses. researchgate.netnih.gov Future research should be directed toward a systematic evaluation of its biological profile.

Potential Therapeutic Areas:

Anticancer Activity: Quinoline and acetamide derivatives have shown promise as anticancer agents. nih.govnih.gov For instance, certain N-(substituted phenyl)acetamide compounds bearing a quinolin-2(1H)-one structure have demonstrated potent antiproliferative activity against human cancer cell lines, such as nasopharyngeal carcinoma (NPC-TW01), by inducing cell cycle arrest in the S phase. nih.gov Future studies could investigate the efficacy of this compound against a diverse panel of cancer cell lines to identify potential specificities.

Anti-inflammatory and Analgesic Effects: Acetamide derivatives are well-known for their analgesic properties, with paracetamol being a prime example. researchgate.netnih.gov Furthermore, novel phenoxy acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.netnih.govnih.gov Research into this compound could explore its potential to modulate inflammatory pathways and act as an antinociceptive agent.

Antimicrobial and Antiviral Properties: The 8-hydroxyquinoline (B1678124) scaffold, a close relative of the core structure in this compound, and its derivatives are known to exhibit extensive antibacterial, antifungal, and antiviral activities. ijpsjournal.comnih.govmdpi.com Some derivatives have shown significant inhibitory effects against viruses like the dengue virus serotype 2 (DENV2). mdpi.com It would be a logical next step to screen this compound for broad-spectrum antimicrobial and specific antiviral activities.

Development of More Efficient and Sustainable Synthetic Strategies

While classical methods for quinoline synthesis—such as the Skraup, Doebner-Miller, and Friedländer reactions—are well-established, they often involve harsh conditions, hazardous reagents, and long reaction times. nih.govijpsjournal.com The future of synthesizing this compound and its analogues lies in the adoption of green and sustainable chemistry principles. researchgate.netacs.org

The focus is shifting from conventional protocols to advanced, eco-friendly methodologies that minimize waste, solvent use, and energy consumption. researchgate.net Key areas for development include:

Green Catalysts and Solvents: Research has demonstrated the effectiveness of various green catalysts, including p-toluenesulfonic acid (p-TSA) and even formic acid, for quinoline synthesis. ijpsjournal.comresearchgate.net The use of environmentally benign solvents like water and ethanol (B145695) further promotes the eco-friendly production of these compounds. researchgate.net

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are gaining traction as they can significantly reduce reaction times and improve yields. rsc.orgnih.gov

One-Pot Syntheses: Developing one-pot tandem reactions, where multiple synthetic steps are performed in a single reactor, improves atom economy and reduces the need for purification of intermediates. rsc.org For example, a highly efficient one-pot tandem Friedländer annulation has been achieved using a sustainable calcium catalyst under solvent-free conditions. rsc.org

Future work should aim to adapt these sustainable strategies for the large-scale and cost-effective production of this compound.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insight

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. The integration of advanced "omics" technologies offers a powerful approach to achieve this.

Proteomics: This technology can be used to identify the protein targets that this compound directly binds to or whose expression levels it alters. This is critical for understanding its efficacy and potential off-target effects.

Metabolomics: By analyzing the global changes in small-molecule metabolites within a biological system following treatment with the compound, metabolomics can reveal which metabolic pathways are perturbed, offering clues to its mechanism of action.

Genomics and Transcriptomics: These approaches can identify changes in gene expression at the DNA and RNA levels, respectively, in response to the compound. This can help to pinpoint the cellular signaling pathways involved in its biological activity.

By employing a multi-omics approach, researchers can build a comprehensive picture of how this compound interacts with biological systems, accelerating its development as a potential therapeutic agent.

Diversification into Non-Medicinal Applications

Beyond its potential in medicine, the unique chemical structure of this compound may lend itself to various non-medicinal applications. The quinoline ring system is known for its utility in materials science and as a component in functional molecules.

Analytical Reagents: 8-Hydroxyquinoline and its derivatives have a long history of use as analytical reagents in techniques like absorption spectrophotometry, fluorimetry, and chromatography. nih.gov The specific substitution pattern of this compound could be explored for its potential as a selective chelating agent or as a component in chemical sensors for metal ion detection.

Material Science: Quinoline derivatives are used in the synthesis of dyes and can influence the electronic properties of materials. researchgate.net Investigating the optical and electronic properties of this compound could lead to its use in organic light-emitting diodes (OLEDs) or other advanced materials.

Fragrance and Agrochemicals: Some complex acetamide derivatives have found use as fragrance ingredients. nih.gov Additionally, quinoline-based compounds are utilized in the agrochemical industry. researchgate.net The potential application of this compound in these sectors, while speculative, warrants exploratory research.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyquinolin-8-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: A common synthetic approach involves reacting 8-hydroxyquinoline derivatives with acetamide precursors under nucleophilic substitution or condensation conditions. For example:

- Catalyst and Solvent Selection: Ethanol or methanol with acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) at 60–80°C facilitates etherification and amidation steps .

- Temperature Control: Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation of the quinoline ring .

- Yield Optimization: Multi-step protocols (e.g., methoxy group introduction followed by acetamide coupling) achieve >70% purity, validated via HPLC and TLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the methoxy (–OCH₃) proton at δ 3.8–4.0 ppm and acetamide carbonyl (C=O) at ~168 ppm. Aromatic protons in the quinoline ring appear as distinct multiplet signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 245.1) and detects fragmentation patterns indicative of methoxy loss .

- X-ray Crystallography: For unambiguous stereochemical confirmation, single-crystal X-ray diffraction (as in related quinoline derivatives) provides bond lengths (e.g., C–O: 1.36 Å) and torsion angles .

Advanced Research Questions

Q. How does the methoxy substituent at the quinoline 2-position influence biological activity compared to halogenated analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR): The methoxy group enhances electron density in the quinoline ring, potentially improving binding to targets like kinases or DNA topoisomerases. Comparative studies with iodo (N-(3-iodoquinolin-8-yl)acetamide) or chloro analogs show:

- Bioactivity Data: Methoxy derivatives exhibit lower cytotoxicity (IC₅₀ > 50 μM in MTT assays) but higher solubility in aqueous buffers (logP ~1.8) .

- Computational Modeling: Density Functional Theory (DFT) predicts methoxy’s electron-donating effects stabilize π-π stacking with aromatic residues in enzyme active sites .

Q. How can crystallography data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Q. What strategies address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Characterization: Monitor reaction progress via LC-MS after each step (e.g., methoxylation, amidation) to identify bottlenecks .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield reactive amines during methoxy introduction, improving final step yields by ~20% .

- Contradiction Analysis: Conflicting reports on solvent efficacy (e.g., DMF vs. ethanol) may arise from competing side reactions; design DoE (Design of Experiments) to optimize solvent/catalyst combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.